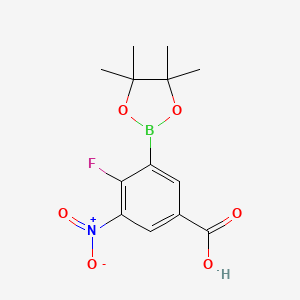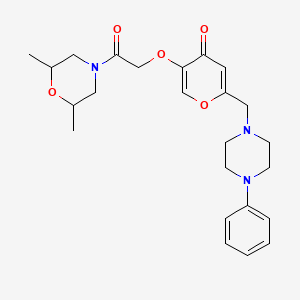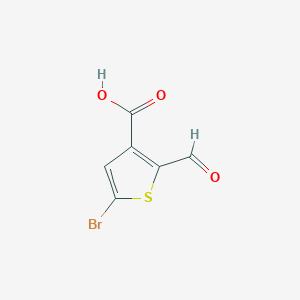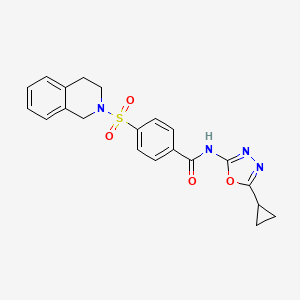
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated benzoic acid derivatives often involves multistep reactions, including nitration, as seen in the preparation of 3-fluoro-2-substituted-6-nitro benzoic acids . The regioselectivity of nitration can be explained by the electronic effects of the substituents, which is also relevant for the synthesis of the compound . Additionally, the synthesis of heterocyclic compounds from fluorinated benzoic acids, as described in , could provide a pathway for the synthesis of the target compound by incorporating the tetramethyl-1,3,2-dioxaborolan-2-yl group.
Molecular Structure Analysis
The molecular structure of fluorinated nitrobenzoic acids is characterized by the presence of electron-withdrawing groups, such as fluorine and nitro groups, which can influence the acidity and reactivity of the compound . The presence of a dioxaborolan-2-yl group in the target compound would likely introduce additional complexity to the molecular structure, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Fluorinated benzoic acids can participate in various chemical reactions, including derivatization and cyclization . The presence of a nitro group can lead to further chemical transformations, such as reduction to an amino group, which can then be involved in subsequent reactions . The tetramethyl-1,3,2-dioxaborolan-2-yl group in the target compound may also offer unique reactivity, particularly in cross-coupling reactions commonly used in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoic acids are influenced by their substituents. For example, the introduction of fluorine atoms can enhance the acidity of benzimidazolyl-substituted nitronyl nitroxides significantly . The mesomorphic properties of phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, which include fluorinated derivatives, show that lateral fluoro-substitution can affect the phase transition temperatures and stability of the smectic A phase . These findings suggest that the physical properties of the target compound would be similarly affected by its fluorine and dioxaborolan-2-yl substituents.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Crystal Structure : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, is synthesized via a three-step substitution reaction. Its structure is confirmed by FTIR, NMR, and mass spectrometry, and crystallographically analyzed using X-ray diffraction and density functional theory (DFT). This provides insights into the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).
Imaging and Detection Applications
PET Imaging : Synthesis of a fluorine-18-labeled bexarotene analogue, a compound similar to 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, for PET imaging of retinoid X receptor. This highlights the potential use of fluorinated compounds in imaging applications (Wang et al., 2014).
Hydrogen Peroxide Vapor Detection : The compound's derivatives are explored for detecting hydrogen peroxide vapor, demonstrating the utility of such fluorinated compounds in sensitive detection technologies (Fu et al., 2016).
Biological Applications
- Fluorescent Prochelator for Metal Ions : Research on boronic ester-based fluorescent prochelators that respond to hydrogen peroxide and metal ions by decreasing fluorescence, indicating potential applications in biological systems (Hyman & Franz, 2012).
Propriétés
IUPAC Name |
4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO6/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(17)18)6-9(10(8)15)16(19)20/h5-6H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAJGXSZZZHGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)
![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)

![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)
![2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2509212.png)

![N-[(1-adamantylamino)-oxomethyl]-2-chloroacetamide](/img/structure/B2509216.png)


![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)

![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)
![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)